(4aR,4abeta,5R,5'S)-5'-(3-Furanyl)-4,4a,6,7,8,8a,4',5'-octahydro-6alpha-methyl-8abeta-(1-methylethenyl)spi

Descripción

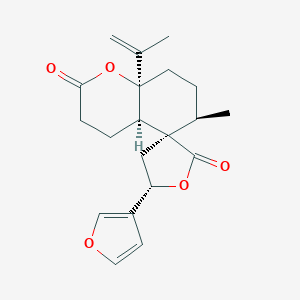

Secochiliolide lactone is a sesquiterpene lactone, a class of naturally occurring compounds primarily found in plants. These compounds are known for their diverse biological activities, including antimicrobial, cytotoxic, anti-inflammatory, antiviral, antibacterial, and antifungal properties

Propiedades

Número CAS |

102904-57-4 |

|---|---|

Fórmula molecular |

C20H24O5 |

Peso molecular |

344.4 g/mol |

Nombre IUPAC |

(4aR,5R,5'S,6R,8aS)-5'-(furan-3-yl)-6-methyl-8a-prop-1-en-2-ylspiro[3,4,4a,6,7,8-hexahydrochromene-5,3'-oxolane]-2,2'-dione |

InChI |

InChI=1S/C20H24O5/c1-12(2)20-8-6-13(3)19(16(20)4-5-17(21)25-20)10-15(24-18(19)22)14-7-9-23-11-14/h7,9,11,13,15-16H,1,4-6,8,10H2,2-3H3/t13-,15+,16-,19-,20-/m1/s1 |

Clave InChI |

LFYGUJGWDAXFFQ-JCRWAUQASA-N |

SMILES |

CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |

SMILES isomérico |

C[C@@H]1CC[C@]2([C@@H]([C@@]13C[C@H](OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |

SMILES canónico |

CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the oxidative lactonization of α,ω-diols using a catalytic amount of TEMPO and PhI(OAc)2 as a stoichiometric oxidant . This method efficiently produces medium-sized lactones, including secochiliolide lactone, in good yields.

Industrial Production Methods: Industrial production of lactones, including secochiliolide lactone, often involves the use of readily available materials such as aliphatic carboxylic acids. The process typically includes multistep reactions and the use of metal catalysts, initiators, or toxic solvents . recent advancements have focused on developing methods that avoid these hazardous materials, making the production process more environmentally friendly and suitable for medical applications.

Análisis De Reacciones Químicas

Types of Reactions: Secochiliolide lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert secochiliolide lactone into alcohols or other reduced forms.

Substitution: The lactone ring can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include TEMPO and PhI(OAc)2.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of lactones.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Aplicaciones Científicas De Investigación

Secochiliolide lactone has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of secochiliolide lactone involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase and phospholipase A2, leading to anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating cellular stress pathways .

Comparación Con Compuestos Similares

Costunolide: Known for its anticancer and anti-inflammatory properties.

Alantolactone: Exhibits antimicrobial and cytotoxic activities.

Parthenolide: Used in the treatment of inflammatory diseases and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.